Bromfenac Ethyl Ester

Vue d'ensemble

Description

Bromfenac Ethyl Ester is a non-steroidal anti-inflammatory drug (NSAID) commonly used to treat pain and inflammation . It is a derivative of bromfenac, an NSAID often used to relieve symptoms of rheumatoid arthritis and osteoarthritis . It is typically administered as an eye drop to treat inflammation and pain associated with cataract surgery .

Molecular Structure Analysis

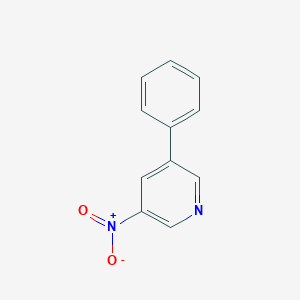

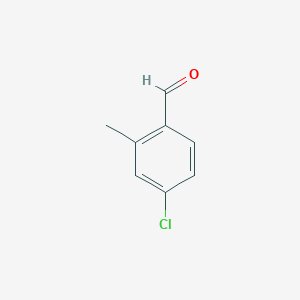

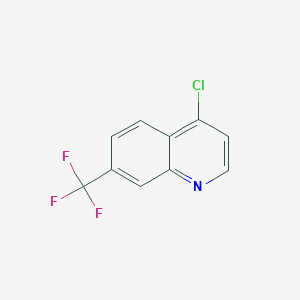

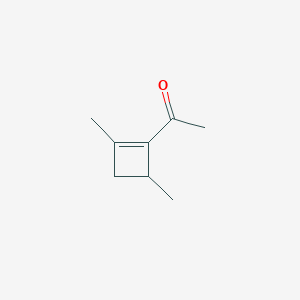

The molecular formula for Bromfenac Ethyl Ester is C17H16BrNO3 . It has a molecular weight of 362.22 g/mol . The IUPAC name for Bromfenac Ethyl Ester is ethyl 2-[2-amino-3-(4-bromobenzoyl)phenyl]acetate .Chemical Reactions Analysis

Esters, including Bromfenac Ethyl Ester, undergo various reactions. They are less reactive toward nucleophiles than either acid chlorides or anhydrides . They can be converted into carboxylic acids through a process known as hydrolysis .Physical And Chemical Properties Analysis

Bromfenac Ethyl Ester is a pale yellow crystalline powder that is soluble in organic solvents like ethanol and methanol . It has a relatively short half-life of approximately 2 hours, meaning that it is quickly metabolized and eliminated from the body .Applications De Recherche Scientifique

Food Industry

Esters, including Bromfenac Ethyl Ester, are crucial organic compounds for industrial applications. They are used in the food industry due to their unique properties and pleasant aromas . For example, esters like isoamyl acetate, ethyl acetate, and ethyl hexanoate are known to affect flavor quality during alcoholic beverage fermentation .

Cosmetic Industry

In the cosmetic industry, esters are valued for their pleasant aromas and unique properties. They are used in the manufacture of various cosmetic products .

Lubricants

Esters are used in the production of lubricants. Their unique properties make them suitable for this application .

Pharmaceuticals

In the pharmaceutical industry, esters are used as solvents and intermediates in chemical processes .

Biodiesel Additives

Esters are also used as additives in biodiesel. They help improve the properties of biodiesel, making it more efficient .

Biocatalysis

The use of ester-forming organisms or recombinant organisms expressing the appropriate genes as biocatalysts in biotechnology to make specific esters and chiral lactones has been studied in recent years .

Environmentally Benign Solvents

There has been interest in the industrial uses of esters as environmentally benign solvents .

Chemical Intermediates

Many esters, including Bromfenac Ethyl Ester, have numerous uses as chemical intermediates .

Mécanisme D'action

Target of Action

Bromfenac Ethyl Ester primarily targets the cyclooxygenase (COX) enzymes , specifically COX-1 and COX-2 . These enzymes play a crucial role in the synthesis of prostaglandins, which are key mediators of inflammation and pain .

Mode of Action

The mode of action of Bromfenac Ethyl Ester involves the inhibition of the COX enzymes . By inhibiting COX-1 and COX-2, Bromfenac Ethyl Ester blocks the synthesis of prostaglandins, thereby reducing inflammation and pain .

Biochemical Pathways

The primary biochemical pathway affected by Bromfenac Ethyl Ester is the prostaglandin synthesis pathway . By inhibiting the COX enzymes, Bromfenac Ethyl Ester prevents the conversion of arachidonic acid to prostaglandin H2, a precursor for other prostaglandins and thromboxanes. This results in a decrease in these mediators of inflammation and pain .

Pharmacokinetics

Bromfenac Ethyl Ester’s pharmacokinetic properties include rapid absorption and extensive binding to plasma albumin . The peak plasma concentration is reached 0.5 hours after oral administration . The area under the plasma concentration-time curve is linearly proportional to the dose for oral doses up to 150mg . Only small amounts of Bromfenac are eliminated unchanged, with the remaining drug being biotransformed into glucuronide metabolites which are excreted in urine and bile .

Safety and Hazards

Propriétés

IUPAC Name |

ethyl 2-[2-amino-3-(4-bromobenzoyl)phenyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16BrNO3/c1-2-22-15(20)10-12-4-3-5-14(16(12)19)17(21)11-6-8-13(18)9-7-11/h3-9H,2,10,19H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLBAFRHKOXZRGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(C(=CC=C1)C(=O)C2=CC=C(C=C2)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bromfenac Ethyl Ester | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.